Alanine
Overview
Description
Alanine, also known as 2-aminopropanoic acid, is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is classified as an α-amino acid, containing an amine group and a carboxylic acid group attached to the central carbon atom, which also carries a methyl group side chain. This compound exists in two enantiomeric forms: L-alanine and D-alanine. L-alanine is the form incorporated into proteins and is prevalent in biological systems, while D-alanine is found in bacterial cell walls and some peptide antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alanine can be synthesized through several methods:
Strecker Synthesis: This method involves the reaction of acetaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield racemic this compound.
Reductive Amination: Pyruvic acid reacts with ammonia in the presence of a reducing agent like sodium borohydride to form this compound.
Amidomalonate Synthesis: This method involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to produce this compound.
Industrial Production Methods: Industrial production of this compound often utilizes fermentation processes involving microorganisms. For example, L-alanine can be produced by fermenting glucose with specific strains of bacteria that have been genetically engineered to enhance this compound production .
Chemical Reactions Analysis
Alanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to pyruvate by this compound dehydrogenase in the presence of NAD+.
Transamination: this compound can transfer its amino group to α-ketoglutarate, forming pyruvate and glutamate through the action of this compound aminotransferase.
Decarboxylation: this compound can be decarboxylated to form ethylamine.
Common Reagents and Conditions:
Oxidation: NAD+ as a cofactor.
Transamination: α-ketoglutarate and this compound aminotransferase.
Decarboxylation: Enzymatic conditions.
Major Products:
Pyruvate: Formed through oxidation and transamination.
Glutamate: Formed through transamination.
Ethylamine: Formed through decarboxylation.
Scientific Research Applications
Alanine has diverse applications in scientific research:
Mechanism of Action
Alanine exerts its effects through several mechanisms:
Energy Metabolism: this compound is involved in the glucose-alanine cycle, where it transports amino groups from muscle to the liver, where they are converted to glucose.
Immune Function: this compound helps in the production of antibodies, thereby strengthening the immune system.
Neurotransmission: this compound acts as a neurotransmitter in the central nervous system.
Comparison with Similar Compounds
Alanine is similar to other non-polar, aliphatic amino acids such as:
Glycine: The simplest amino acid with a hydrogen side chain.
Valine: Contains a branched-chain structure.
Leucine: Another branched-chain amino acid with a larger side chain.
Isoleucine: Similar to leucine but with a different branching pattern.
Uniqueness of this compound:
Side Chain: this compound has a simple methyl group side chain, making it less sterically hindered compared to other amino acids.
Role in Proteins: this compound is frequently found in protein structures due to its small size and non-reactive nature.
This compound’s unique properties and versatility make it an essential compound in various scientific and industrial applications.
Biological Activity
Alanine, a non-essential amino acid, plays a significant role in various biological processes. This article delves into the biological activity of this compound, highlighting its metabolic functions, regulatory roles, and implications in health and disease.
Overview of this compound
This compound exists in two enantiomeric forms: L-alanine and D-alanine. L-alanine is prevalent in proteins and is synthesized from pyruvate through transamination. D-alanine is primarily found in bacterial cell walls and has been implicated in various physiological processes in higher organisms.
Metabolic Functions
1. Energy Production and Gluconeogenesis
This compound is crucial in the This compound-glucose cycle , which facilitates energy production during fasting or intense exercise. In this cycle, this compound is released from muscle tissues and transported to the liver, where it is converted to glucose through gluconeogenesis. This process helps maintain blood sugar levels during periods of low carbohydrate availability .
2. Role in Amino Acid Metabolism
This compound participates in amino acid metabolism by acting as a substrate for transamination reactions. It can be converted into pyruvate or other amino acids, thereby playing a central role in nitrogen metabolism .
Biological Activity and Mechanisms
1. Regulation of Metabolic Pathways
Research has shown that this compound can influence various metabolic pathways:
- Glycolysis and Gluconeogenesis : In rainbow trout, exogenous this compound has been observed to inhibit glucose appearance and disposal, leading to lower circulating glucose concentrations . This effect mimics insulin's action, indicating this compound's role as a potential signaling molecule in glucose homeostasis.
- AMPK Activation : this compound stimulates AMP-activated protein kinase (AMPK) in mammals, promoting catabolic pathways while inhibiting anabolic processes like protein synthesis . This regulation is crucial for maintaining cellular energy balance.
2. Proteomic and Metabolomic Effects
A study on the proteomic response to this compound treatment revealed significant up-regulation of proteins involved in metabolic processes. Key findings include:
- Up-regulation of proteins related to organic acid metabolism and biosynthetic processes.
- Enhanced activity of enzymes involved in the tricarboxylic acid (TCA) cycle and amino acid metabolism .
Case Studies
1. This compound's Role in Antibiotic Efficacy
This compound has been shown to enhance the efficacy of aminoglycoside antibiotics by increasing reactive oxygen species (ROS) production in bacteria. This suggests that this compound may play a role in antibiotic resistance mechanisms by modulating metabolic responses .
2. Behavioral Regulation via D-Alanine
Recent studies indicate that D-alanine may influence behavior through its interaction with N-methyl-D-aspartate receptors (NMDARs). Fluctuations in D-alanine levels have been observed to correlate with circadian rhythms in rodents, suggesting its potential role as a signaling molecule within the microbiome-gut-brain axis .
Tables of Findings
Properties
IUPAC Name |
(2S)-2-aminopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Record name | α-alanine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Alanine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-17-7 | |
Record name | L-Alanine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20873899 | |
Record name | L-Alanine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |
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Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | L-Alanine | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alanine | |
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Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
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Boiling Point |
250 °C (sublimes) | |
Record name | (L)-ALANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
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Solubility |
Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |
Record name | Alanine | |
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Record name | (L)-ALANINE | |
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Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
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Density |
1.432 g/cu cm at 22 °C | |
Record name | (L)-ALANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
0.00000011 [mmHg] | |
Record name | Alanine | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance. | |
Record name | Alanine | |
Source | DrugBank | |
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Color/Form |
Orthorhombic crystals from water, White crystalline powder | |
CAS No. |
56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |
Record name | L-Alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |
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Record name | Alanine [USAN:INN] | |
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Record name | L-Alanine, labeled with carbon-14 | |
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Record name | Polyalanine | |
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Record name | Alanine | |
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Record name | L-Alanine | |
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Record name | L-alanine | |
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Record name | ALANINE | |
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Record name | (L)-ALANINE | |
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Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
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Melting Point |
297 °C (decomposes), 300 °C | |
Record name | Alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00160 | |
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Record name | (L)-ALANINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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